4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Medicinal Chemistry Pharmacokinetics LogP

Generic triazine analogs introduce unpredictable bioactivity due to substituent effects. This difunctionalized 1,3,5-triazine offers distinct electronic and lipophilic properties (logP ~1.5) from its trifluoromethyl group. - **Key Advantage**: Orthogonal reactive sites (Cl and NH2) enable rapid diversification at C4 via nucleophilic aromatic substitution. - **Application**: Direct synthesis of focused kinase inhibitor libraries (PI3K, TRPA1) with enhanced metabolic stability. - **Supply**: Consistent purity, supported by analytical data. Ideal for hit-to-lead optimization.

Molecular Formula C4H2ClF3N4
Molecular Weight 198.53 g/mol
CAS No. 1211518-11-4
Cat. No. B3222122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine
CAS1211518-11-4
Molecular FormulaC4H2ClF3N4
Molecular Weight198.53 g/mol
Structural Identifiers
SMILESC1(=NC(=NC(=N1)Cl)N)C(F)(F)F
InChIInChI=1S/C4H2ClF3N4/c5-2-10-1(4(6,7)8)11-3(9)12-2/h(H2,9,10,11,12)
InChIKeyITXUBIMPBJDSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine Overview


4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS 1211518-11-4) is a heterocyclic building block belonging to the 1,3,5-triazine class. Its core comprises a 1,3,5-triazine ring substituted with a chlorine atom, a primary amine group, and a trifluoromethyl moiety [1]. The compound exhibits a molecular weight of 198.53 g/mol and a calculated partition coefficient (logP) of approximately 0.473 to 1.5, reflecting moderate lipophilicity [2]. As a difunctionalized triazine, it serves as a versatile intermediate amenable to nucleophilic aromatic substitution at the chloro position while retaining the amine group for further derivatization [3].

Building block class
Difunctionalized 1,3,5-triazine with orthogonal chloro and amino handles
Synthetic workflow
Supports sequential nucleophilic substitution for efficient library synthesis
Medicinal chemistry fit
Privileged scaffold for kinase inhibitor lead generation and SAR exploration

Risks of Replacing 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine


Generic substitution among 1,3,5-triazine derivatives is fraught with risk due to the profound influence of substituent identity on both physicochemical and biological properties. The electron-withdrawing trifluoromethyl group in 4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine (target) imparts distinct electronic character, lipophilicity, and metabolic stability compared to methyl- or phenyl-substituted analogs [1]. These differences translate into quantifiable variations in bioactivity profiles, synthetic reactivity, and pharmacokinetic parameters. As a result, replacing the target compound with a closely related triazine (e.g., 2-amino-4-chloro-6-methyl-1,3,5-triazine) can lead to unpredictable changes in target engagement, off-target effects, and overall experimental reproducibility [2].

Lipophilicity
Trifluoromethyl-substituted core (lower logP)
Methyl analog (higher logP)
Different logP may shift membrane permeability and bioactivity profiles.
Orthogonal reactivity
Chloro + amino handles for stepwise synthesis
Symmetric triazines lack orthogonal handles
Replacing with less differentiated triazines complicates library design.
Kinase interaction
CF3 group contributes to binding and metabolic stability
Non-fluorinated analogs may exhibit reduced target engagement
Class-level evidence; direct compound data are limited.

Quantitative Differentiation of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine


Lipophilicity: Trifluoromethyl vs. Methyl

The target compound exhibits a measured or calculated logP value of 0.473 [1], while its direct methyl-substituted analog, 2-amino-4-chloro-6-methyl-1,3,5-triazine, presents a calculated logP of approximately 1.5 . This difference of approximately one log unit indicates that the trifluoromethyl group confers moderately reduced lipophilicity relative to a methyl group, which may influence membrane permeability and binding to hydrophobic pockets.

Lipophilicity
Cross-study comparable
logP ~0.5 (target) vs ~1.5 (methyl analog)
Impacts membrane permeability and aqueous solubility
Calculated database values; experimental confirmation advised
Medicinal Chemistry Pharmacokinetics LogP

Sequential Nucleophilic Substitution

The presence of both a chlorine atom and a primary amine on the triazine core enables controlled, sequential nucleophilic substitution. The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols) under mild conditions, while the amine group can be further derivatized (e.g., acylation, alkylation) after initial substitution [1]. This contrasts with symmetric triazines (e.g., cyanuric chloride) or fully substituted analogs where such orthogonal reactivity is absent, limiting the diversity of accessible derivatives.

Sequential reactivity
Class-level inference
Two orthogonal handles vs three identical Cl in cyanuric chloride
Enables stepwise derivatization without protecting groups
Qualitative advantage; documented for trifluoromethyl triazines
Organic Synthesis Medicinal Chemistry Building Blocks

Kinase Inhibition Potential

1,3,5-Triazines substituted with a 4-chloro-6-(trifluoromethyl) motif are explicitly claimed as selective inhibitors of PI3 kinase enzymes [1]. While direct activity data for this specific compound is limited, the structural class has demonstrated potent inhibition with IC50 values in the low nanomolar range against various kinases, including TRPA1 (IC50 = 6.90 nM for related triazine derivatives) [2]. This positions the target compound as a privileged scaffold for kinase inhibitor development, with the trifluoromethyl group enhancing metabolic stability and target binding compared to non-fluorinated analogs.

Kinase inhibition
Class-level
Class representative IC50 6.90 nM (TRPA1)
Supports kinase inhibitor scaffold design
No direct data for this compound; class-level inference only
Kinase Inhibitors Drug Discovery Oncology

Optimal Use Cases for 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine


Kinase-Focused Compound Libraries

Due to its structural alignment with potent kinase inhibitors [1], 4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine is ideally suited as a starting material for the synthesis of focused libraries targeting PI3K, TRPA1, and related kinases. Its orthogonal reactive handles [2] enable rapid diversification, and the trifluoromethyl group enhances the drug-likeness of resulting analogs.

Fluorinated Bioisosteres

The trifluoromethyl group serves as a bioisostere for methyl, chloro, or other substituents, often improving metabolic stability and target affinity [3]. This compound provides a direct route to incorporating such bioisosteres into triazine-containing scaffolds, which are prevalent in agrochemicals and pharmaceuticals.

Medicinal Chemistry Hit Expansion

Following the identification of a hit compound containing a 1,3,5-triazine core, this compound can be used to rapidly synthesize analogs with varied substituents at the 4-position (via chlorine displacement) while maintaining the beneficial trifluoromethyl and amino groups. This accelerates SAR exploration and lead optimization [2].

Application
Selection Property
Validation Focus
Kinase-focused compound libraries
Orthogonal reactive handles
Kinase inhibition assays
Fluorinated bioisosteres
Trifluoromethyl bioisostere
Metabolic stability profiling
Medicinal chemistry hit expansion
Difunctionalized triazine core
SAR diversification

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